6-AMINO-3-METHYL-4-PHENETHYL-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
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Overview
Description
6-Amino-3-methyl-4-phenethyl-2,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrano[2,3-c]pyrazole core, which is known for its biological and pharmacological activities.
Scientific Research Applications
6-Amino-3-methyl-4-phenethyl-2,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers
Mechanism of Action
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Pyrazole derivatives have been shown to interact with various biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
Pyrazole derivatives are generally known for their good absorption and distribution profiles, as well as their metabolic stability .
Result of Action
Based on the known activities of similar pyrazole derivatives, it could potentially exhibit anti-inflammatory, antitumor, or antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-methyl-4-phenethyl-2,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide typically involves a multi-component reaction. One common method involves the reaction of ethyl acetoacetate, hydrazine hydrate, phenethyl aldehyde, and malononitrile. The reaction is usually carried out in the presence of a catalyst such as piperidine or a basic medium like sodium ethoxide. The reaction mixture is heated to around 70-75°C for 110-120 minutes, resulting in the formation of the desired compound with good yields .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar multi-component reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free conditions and the use of ionic liquids as reaction media, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-methyl-4-phenethyl-2,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(furan/thiophen/pyrrol-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles
Uniqueness
6-Amino-3-methyl-4-phenethyl-2,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide stands out due to its phenethyl group, which imparts unique steric and electronic properties. This structural feature enhances its binding affinity and specificity towards certain biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
6-amino-3-methyl-4-(2-phenylethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-14-12(8-7-11-5-3-2-4-6-11)13(9-17)15(18)21-16(14)20-19-10/h2-6,12H,7-8,18H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUJSCJUGNRNCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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